molecular formula C17H20FNO B5224127 N-[(4-butoxyphenyl)methyl]-3-fluoroaniline

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline

Cat. No.: B5224127
M. Wt: 273.34 g/mol
InChI Key: MCMTWHCVJJYPFO-UHFFFAOYSA-N
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Description

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C17H20FNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-butoxyphenylmethyl group and a fluorine atom is attached to the benzene ring.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-2-3-11-20-17-9-7-14(8-10-17)13-19-16-6-4-5-15(18)12-16/h4-10,12,19H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMTWHCVJJYPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butoxyphenyl)methyl]-3-fluoroaniline typically involves the reaction of 4-butoxybenzyl chloride with 3-fluoroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-butoxyphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-butoxyphenyl)methyl]-3-chloro-2-fluoroaniline
  • N-[(4-butoxyphenyl)methyl]-3-chloroaniline
  • N-[(4-butoxyphenyl)methyl]-3-bromoaniline

Uniqueness

N-[(4-butoxyphenyl)methyl]-3-fluoroaniline is unique due to the presence of both a butoxyphenylmethyl group and a fluorine atom on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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